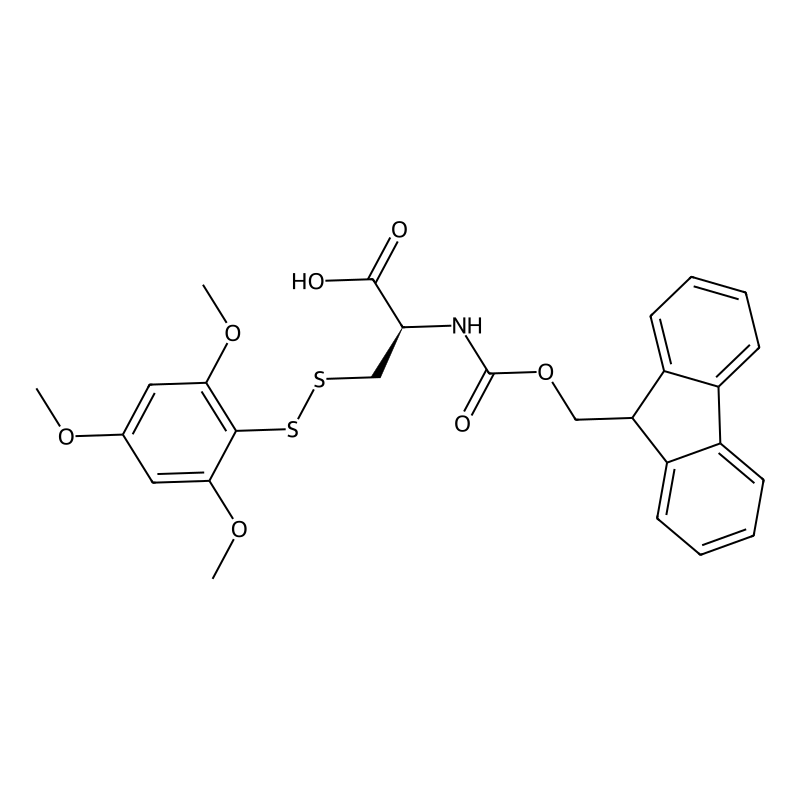

Fmoc-Cys(STmp)-OH

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

Regiospecific Disulfide Bond Formation

Disulfide bridges (also called cystine bridges) play a crucial role in stabilizing the three-dimensional structure and function of many peptides and proteins. Fmoc-Cys(STmp)-OH offers a unique advantage in this regard. The STmp (2,4,6-trimethoxyphenyl) group protects the cysteine thiol side chain during peptide chain assembly using Fmoc/piperidine chemistry, which is the standard method for SPPS. This stability ensures that disulfide bond formation occurs only between desired cysteine residues at a later stage [].

Controlled Cleavage for Disulfide Bridge Formation

Following peptide chain assembly, the STmp group can be selectively removed under mild thiolysis conditions using reagents like N-methylmorpholine (NMM) and dithiothreitol (DTT). This controlled cleavage allows for the formation of disulfide bridges between the deprotected cysteine residues at specific positions within the peptide sequence [, ]. This regioselectivity is crucial for obtaining peptides with the desired folded structure and functionality.

Applications in Peptide Research

Fmoc-Cys(STmp)-OH has been successfully employed in the synthesis of various complex peptides containing multiple disulfide bridges. Some notable examples include:

- Synthesis of insulin analogs for studying insulin function and developing new therapeutic agents.

- Development of methods for the stepwise introduction of disulfide bonds in peptides.

- Synthesis of human insulin-like peptide 6 (HILP6) for investigating its biological properties.

Fmoc-Cys(STmp)-OH, also known as N-(((9H-Fluoren-9-yl)methoxy)carbonyl)-S-((2,4,6-trimethoxyphenyl)thio)-L-cysteine, is a derivative of cysteine that incorporates a fluorene-based protecting group (Fmoc) and a trimethoxyphenyl thioether group (STmp). This compound is particularly significant in peptide synthesis due to its ability to stabilize the thiol side chain of cysteine during solid-phase peptide synthesis (SPPS) while allowing for selective disulfide bond formation later in the synthesis process. The molecular formula of Fmoc-Cys(STmp)-OH is C27H27NO7S, with a molecular weight of 541.64 g/mol .

Fmoc-Cys(STmp)-OH functions as a protected cysteine building block during Fmoc SPPS. The STmp group allows for selective control over disulfide bridge formation. By strategically incorporating Fmoc-Cys(STmp)-OH into the peptide sequence, researchers can achieve the desired disulfide bridge pattern after cleavage from the solid support and final deprotection steps [].

Case Study

Fmoc-Cys(STmp)-OH has been successfully used in the synthesis of insulin analogs with regiospecific disulfide bond formation, demonstrating its effectiveness in achieving complex peptide structures [].

The primary chemical reaction involving Fmoc-Cys(STmp)-OH is its role as a building block in the synthesis of peptides. During the synthesis process, the Fmoc group protects the amino terminus, while the STmp group stabilizes the thiol side chain. After peptide assembly via Fmoc SPPS, the STmp group can be selectively removed under mild thiolysis conditions using reagents such as N-methylmorpholine and dithiothreitol. This removal allows for controlled formation of disulfide bridges between cysteine residues, which is crucial for achieving specific folded structures in peptides .

Reaction Mechanism- Peptide Assembly: Fmoc-Cys(STmp)-OH is incorporated into a growing peptide chain.

- Deprotection: The Fmoc group is removed using piperidine.

- Thiolysis: The STmp group is cleaved under mild conditions.

- Disulfide Bond Formation: Deprotected cysteine residues can oxidize to form disulfide bonds.

Fmoc-Cys(STmp)-OH plays a vital role in synthesizing peptides that require precise disulfide bond formation for biological activity. Disulfide bridges are critical for maintaining the structural integrity and functionality of many peptides and proteins. By allowing for regioselective disulfide bond formation, this compound facilitates the creation of biologically active peptides that mimic natural proteins more closely .

The synthesis of Fmoc-Cys(STmp)-OH typically involves:

- Starting Materials: Cysteine derivatives and protecting groups.

- Reagents: Standard reagents used in Fmoc SPPS, including coupling agents like DIC (Diisopropylcarbodiimide) and additives such as Oxyma.

- Procedure: The synthesis generally follows established protocols for peptide synthesis, where cysteine is protected with the STmp group during assembly and later deprotected under specific conditions .

While detailed public literature on the synthesis of Fmoc-Cys(STmp)-OH specifically may be limited, similar cysteine derivatives have documented synthetic pathways that can be adapted for this compound .

Fmoc-Cys(STmp)-OH is utilized primarily in:

- Peptide Synthesis: Particularly for peptides requiring multiple disulfide bonds.

- Drug Development: In creating peptide-based therapeutics that mimic natural proteins.

- Biochemical Research: For studying protein folding and function due to its ability to form specific disulfide linkages .

Studies involving Fmoc-Cys(STmp)-OH focus on its interactions during peptide synthesis and how it affects the stability and reactivity of cysteine residues. The controlled removal of the STmp protecting group allows researchers to investigate how different disulfide bond configurations impact peptide conformation and biological function. This has implications for understanding protein folding mechanisms and developing therapeutic peptides .

Several compounds share similarities with Fmoc-Cys(STmp)-OH, particularly those used in peptide synthesis with protective groups for cysteine:

| Compound Name | Protective Group | Unique Features |

|---|---|---|

| Fmoc-Cys(Trt)-OH | Trityl | Commonly used but less stable than STmp under acidic conditions |

| Fmoc-Cys(Acm)-OH | Acetamidomethyl | Allows selective deprotection but can lead to side reactions |

| Fmoc-Cys(StBu)-OH | S-butyl | Provides stability but may complicate later oxidation reactions |

| Fmoc-Cys(Thp)-OH | Thiazolidine | Offers different reactivity profiles compared to STmp |

Uniqueness of Fmoc-Cys(STmp)-OH

The uniqueness of Fmoc-Cys(STmp)-OH lies in its stability during standard deprotection steps while allowing selective cleavage under mild conditions. This characteristic enables researchers to synthesize complex peptides with desired disulfide bonding patterns more effectively than with traditional protecting groups .

Orthogonal protection strategies are indispensable for synthesizing peptides with multiple disulfide bonds, which are common in bioactive peptides like conotoxins and insulin analogs. The STmp group exhibits true orthogonality to acid-labile protecting groups such as 4-methoxytrityl (Mmt) and trityl (Trt), allowing sequential deprotection and oxidation without cross-reactivity.

Key advantages of orthogonal STmp protection include:

- Stability during SPPS: The STmp group remains intact under standard Fmoc deprotection conditions (20% piperidine in dimethylformamide).

- Rapid thiolytic cleavage: Deprotection occurs within 5 minutes using 5% dithiothreitol (DTT) in 0.1 M N-methylmorpholine (NMM)/DMF, enabling on-resin disulfide formation.

- Pseudodilution effect: Solid-phase oxidation minimizes intermolecular side reactions, yielding >90% cyclic monomers in model systems.

Table 1: Comparison of Cysteine Protecting Group Orthogonality

Historical Development of Sulfhydryl-Protecting Groups for Disulfide Bond Formation

The evolution of cysteine protection has been driven by the need for improved regioselectivity and synthetic efficiency:

First-generation groups (1960s–1990s):

Second-generation groups (2000s):

Modern innovations (2010s–present):

The STmp group addressed critical limitations of earlier systems, particularly the slow deprotection kinetics of StBu and the acid sensitivity of Mmt.

Significance of STmp Group in Regioselective Multi-Disulfide Peptide Synthesis

The STmp group revolutionized complex peptide synthesis through three key mechanisms:

Sequential disulfide formation:

High-yield macrocyclization:

Compatibility with sensitive residues:

Table 2: STmp Performance in Representative Peptide Syntheses

| Peptide | Disulfide Bonds | Yield | Purity | Reference |

|---|---|---|---|---|

| SI Conotoxin | 2 | 82% | 95% | |

| Bicyclic ZiPro | 1 | 69% | 91% | |

| Oxytocin Analog | 1 | 75% | 89% |

The STmp group has become indispensable for synthesizing therapeutic peptides requiring defined disulfide architectures, including antiviral agents targeting Zika virus protease NS2B-NS3 and analgesic conotoxins. Its integration into automated SPPS platforms demonstrates compatibility with high-throughput peptide production.

The synthesis of Fmoc-Cys(STmp)-OH involves the introduction of the 2,4,6-trimethoxyphenylthio protecting group to the cysteine sulfur atom followed by Fmoc protection of the amino group. The compound represents a significant advancement in cysteine protection strategies for solid-phase peptide synthesis [1] [2].

The STmp (2,4,6-trimethoxyphenylthio) protecting group was developed by Albericio and colleagues as an orthogonal alternative to existing cysteine protecting groups [2]. Unlike the commonly used t-butylthio group, which requires extended exposure (4-24 hours) to reducing agents for removal, the STmp group can be rapidly and completely removed under mild thiolysis conditions [2].

The synthetic approach typically involves the reaction of N-fluorenylmethoxycarbonyl-protected cysteine with 2,4,6-trimethoxyphenyl disulfide under appropriate conditions. The STmp group provides exceptional stability to both piperidine treatment during Fmoc deprotection cycles and trifluoroacetic acid conditions used for final peptide cleavage [1] [3].

Albericio reported that the STmp group can be removed from four protected cysteine residues on solid phase using only three 5-minute treatments with 0.1 M N-methylmorpholine in dimethylformamide containing 5% dithiothreitol [1]. This represents a dramatic improvement over other thiol-labile protecting groups that often require hours of treatment and may result in incomplete deprotection or desulfurization side reactions [2].

The synthesis benefits from the electronic properties of the trimethoxyphenyl system, where the electron-donating methoxy groups enhance the lability of the disulfide bond toward nucleophilic attack by thiols. This electronic activation, combined with the steric accessibility of the disulfide linkage, accounts for the remarkably fast deprotection kinetics observed with this protecting group .

Analytical Methods for Purity Assessment (HPLC, MS, NMR)

The analytical characterization of Fmoc-Cys(STmp)-OH requires multiple complementary techniques to ensure structural integrity and purity. High-performance liquid chromatography serves as the primary method for purity determination, with specifications typically requiring ≥98.0% purity by area percentage [5] [6].

HPLC Analysis

Certificate of analysis data from commercial suppliers consistently show HPLC purities exceeding 98.90% for Fmoc-Cys(STmp)-OH [5] [6]. The HPLC analysis utilizes reverse-phase chromatography with typical conditions employing C18 columns and gradient elution systems using acetonitrile-water mobile phases with trifluoroacetic acid modifiers [7]. Detection is performed at 220 nm to monitor the Fmoc chromophore absorption, providing sensitive quantitation of the target compound and related impurities.

The compound exhibits excellent chromatographic behavior with well-defined peak shapes and appropriate retention times consistent with its hydrophobic character. The presence of both the Fmoc group and the trimethoxyphenyl moiety contributes to the compound's retention characteristics on reverse-phase systems [1].

Mass Spectrometry

Mass spectrometric analysis confirms the molecular weight of 541.64 g/mol corresponding to the molecular formula C27H27NO7S2 [5] [6]. Electrospray ionization mass spectrometry typically shows the expected molecular ion peak [M+H]+ at m/z 542, along with characteristic fragmentation patterns. The mass spectral data consistently show results "consistent with structure" in commercial certificates of analysis [5] [6].

The mass spectrometric fragmentation provides valuable structural information, including loss of the Fmoc group (222 mass units) and characteristic fragments from the trimethoxyphenylthio moiety. These fragmentation patterns serve as fingerprints for compound identification and purity assessment.

NMR Spectroscopy

Nuclear magnetic resonance spectroscopy provides definitive structural confirmation of Fmoc-Cys(STmp)-OH. The 1H NMR spectrum shows characteristic resonances for the Fmoc aromatic protons in the 7.2-7.8 ppm region, the trimethoxyphenyl aromatic protons around 6.2 ppm, and the methoxy groups at approximately 3.8 ppm [5] [6].

The compound's NMR characteristics are described as "consistent with structure" in analytical certificates, indicating that all expected resonances are observed with appropriate integration ratios and chemical shifts [5] [6]. The NMR analysis is particularly valuable for detecting structural isomers or side products that might not be readily distinguished by other analytical methods.

The carbon-13 NMR spectrum provides additional structural confirmation, showing the expected carbonyl carbons, aromatic carbons, and aliphatic carbons in the appropriate chemical shift ranges. The multiplicity and chemical shifts of these signals serve as definitive proof of the correct molecular structure.

Compatibility with Common Coupling Reagents (DIC/Oxyma, HATU)

Fmoc-Cys(STmp)-OH demonstrates excellent compatibility with standard peptide coupling reagents used in solid-phase peptide synthesis. The compound can be efficiently incorporated using various activation systems while maintaining low racemization rates and high coupling efficiencies [8] [9].

DIC/Oxyma Coupling System

The diisopropylcarbodiimide/Oxyma coupling system represents one of the most effective methods for incorporating Fmoc-Cys(STmp)-OH into peptide sequences. Studies have shown that racemization during DIPCDI/Oxyma Pure coupling of similar cysteine derivatives remains below 1% under optimized conditions [10]. The Oxyma additive provides enhanced coupling efficiency while minimizing side reactions commonly associated with cysteine derivatives [8].

The coupling reactions typically proceed with 3-4 equivalents of the amino acid, DIC, and Oxyma in dimethylformamide at room temperature for 30-60 minutes [11]. These conditions provide coupling efficiencies exceeding 95% while maintaining the integrity of the STmp protecting group [12].

HATU Coupling System

Hexafluorophosphate azabenzotriazole tetramethyluronium (HATU) represents another highly effective coupling reagent for Fmoc-Cys(STmp)-OH incorporation. The HATU system, typically used with diisopropylethylamine as base, provides rapid and efficient coupling with minimal racemization [9].

Studies comparing different cysteine protecting groups have shown that appropriately protected cysteine derivatives can be coupled using HATU/DIPEA with racemization rates below 2% when proper conditions are employed [9]. The key factors for successful coupling include minimizing preactivation time and using appropriate solvent systems.

Research has demonstrated that coupling efficiency can be optimized by using DMF as solvent and maintaining reaction temperatures at room temperature. Extended preactivation times should be avoided to minimize racemization, particularly with cysteine derivatives [13] [9].

Alternative Coupling Systems

Other coupling reagents including HCTU (hexafluorophosphate chlorobenzotriazole tetramethyluronium) and classical carbodiimide systems (DIC/HOBt, EDC·HCl/HOBt) have also proven effective for Fmoc-Cys(STmp)-OH incorporation [9]. These systems typically provide coupling efficiencies in the 85-95% range with racemization rates below 1-2%.

The choice of coupling system may depend on specific synthetic requirements, with more reactive systems like HATU providing faster reactions while gentler systems like DIC/HOBt offering enhanced stereochemical control. The STmp protecting group remains stable under all these coupling conditions, demonstrating its robust nature and compatibility with diverse synthetic protocols [1] [2].